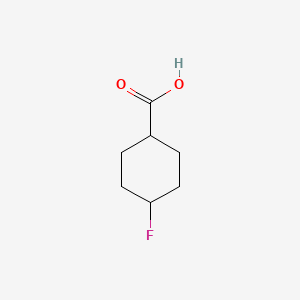

trans-4-Fluorocyclohexanecarboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMDEBKXOXPBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95233-41-3 | |

| Record name | 4-fluorocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-4-Fluorocyclohexanecarboxylic Acid: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-Fluorocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, prized for the unique physicochemical properties imparted by the fluorine substituent. This technical guide provides a comprehensive overview of the discovery and history of its synthesis, alongside detailed experimental protocols for key synthetic methodologies. Quantitative data is summarized in structured tables for comparative analysis, and logical relationships in synthetic pathways are illustrated with diagrams.

Introduction: The Emergence of a Key Fluorinated Moiety

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, offering the ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] this compound has emerged as a particularly useful synthon, providing a rigid cyclohexane scaffold with a fluorine atom in a defined stereochemical orientation.[1] This trans-configuration is crucial for its application in creating compounds with specific three-dimensional structures required for interaction with biological targets. Its utility is evident in its role as an intermediate in the synthesis of a range of bioactive compounds, from anti-inflammatory agents to antiviral drugs.[1]

While the precise historical moment of the "discovery" of this compound is not clearly documented in a single seminal publication, its development is intrinsically linked to the broader exploration of fluorinated alicyclic compounds for pharmaceutical applications. The synthesis and investigation of such molecules grew from the increasing understanding of the profound effects of fluorine in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁FO₂ | [2] |

| Molecular Weight | 146.16 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | Approximately 85 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, methanol, and dichloromethane. | [1] |

| CAS Number | 174771-54-1 | [1] |

Synthesis History and Methodologies

The synthesis of this compound has evolved, with several strategic approaches being employed. These can be broadly categorized into two main pathways: the catalytic hydrogenation of a fluorinated aromatic precursor and the direct fluorination of a cyclohexane derivative.

Pathway 1: Catalytic Hydrogenation of 4-Fluorobenzoic Acid

One of the most direct conceptual routes to this compound is the catalytic hydrogenation of 4-fluorobenzoic acid. This method leverages a readily available starting material and aims to reduce the aromatic ring while retaining the fluorine substituent and establishing the desired trans stereochemistry of the carboxylic acid group. The choice of catalyst and reaction conditions is critical to achieve high stereoselectivity and yield. Ruthenium and rhodium-based catalysts are often employed for such transformations.[3][4]

Logical Workflow for Catalytic Hydrogenation:

Caption: Catalytic hydrogenation of 4-fluorobenzoic acid.

Experimental Protocol (Analogous Procedure):

While a specific detailed protocol for the catalytic hydrogenation of 4-fluorobenzoic acid to yield the trans isomer was not found in the surveyed literature, an analogous procedure for the hydrogenation of p-aminobenzoic acid to trans-4-aminocyclohexanecarboxylic acid provides a relevant experimental framework.[3][4]

-

Reaction Setup: A high-pressure autoclave is charged with p-aminobenzoic acid (1 eq.), a suitable catalyst (e.g., 5% Ru/C, 25 wt%), and a basic aqueous solution (e.g., 10% NaOH).

-

Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen to 15 bar. The reaction mixture is heated to 100 °C and stirred vigorously.

-

Work-up and Isolation: After completion of the reaction (monitored by TLC or NMR), the catalyst is filtered off. The filtrate is then subjected to a work-up procedure, which may involve BOC protection of the amino group, followed by selective esterification of the cis-isomer and subsequent isolation of the trans-acid.[4] A similar strategy of derivatization and separation could be applied to a mixture of cis- and this compound.

Quantitative Data from Analogous Syntheses:

| Starting Material | Product | Catalyst | Conditions | cis:trans Ratio | Yield | Reference |

| p-Aminobenzoic Acid | 4-Aminocyclohexanecarboxylic Acid | 5% Ru/C | 10% NaOH, 100 °C, 15 bar H₂ | 1:4.6 | - | [3] |

| p-Toluic Acid | 4-Methyl-cyclohexanecarboxylic Acid | - | Catalytic Reduction | 67.8:32.2 (initial) | - | [5] |

Pathway 2: Fluorination of a Cyclohexane Precursor

An alternative and often more stereoselective approach involves the introduction of the fluorine atom onto a pre-existing cyclohexane ring. A common strategy is the fluorination of trans-4-hydroxycyclohexanecarboxylic acid. This method takes advantage of the well-defined stereochemistry of the starting material to produce the desired trans-product.

Logical Workflow for Fluorination of a Cyclohexane Precursor:

References

- 1. 174771-54-1(this compound) | Kuujia.com [kuujia.com]

- 2. 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 5. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Properties of trans-4-Fluorocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Fluorocyclohexanecarboxylic acid is a synthetic, fluorinated carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and explores its applications as a valuable building block in the design of novel therapeutics. The rigid, chair-like conformation of the cyclohexane ring, combined with the electronic effects of the fluorine atom, makes this compound a unique scaffold for influencing the properties of bioactive molecules.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in biological systems and for its application in synthetic chemistry.

General and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 174771-54-1 | |

| Molecular Formula | C₇H₁₁FO₂ | [1] |

| Molecular Weight | 146.16 g/mol | [1] |

| Appearance | White crystalline solid | |

| Melting Point | ~ 85 °C | |

| Boiling Point | Data not available | - |

Solubility and Partitioning Properties

| Property | Value/Description | Source |

| pKa | Data not available (predicted to be slightly lower than cyclohexanecarboxylic acid due to the electron-withdrawing fluorine) | - |

| LogP (calculated) | 1.59930 | |

| Water Solubility | Slightly soluble | |

| Organic Solvent Solubility | Good solubility in ethanol, methanol, and dichloromethane |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of carboxylic acids are outlined below. These protocols are standard procedures that can be applied to this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and is determined as the temperature range over which the solid transitions to a liquid.

Protocol:

-

A small amount of the crystalline this compound is finely ground.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Protocol:

-

A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

-

The solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point is identified from the inflection point of the curve. The pKa is the pH at which half of the volume of base required to reach the equivalence point has been added.

Solubility Determination by the Shake-Flask Method

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Protocol:

-

An excess amount of solid this compound is added to a flask containing a known volume of the solvent (e.g., water, ethanol, dichloromethane).

-

The flask is sealed and placed in a shaker bath at a constant temperature (e.g., 25 °C).

-

The mixture is agitated for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved acid in the clear supernatant is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or titration. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Role in Drug Development and Medicinal Chemistry

This compound is not typically used as a therapeutic agent itself but serves as a crucial building block in the synthesis of more complex drug candidates. The introduction of the trans-4-fluorocyclohexyl moiety can significantly and beneficially alter the properties of a parent molecule.

Influence on Physicochemical Properties

The incorporation of the trans-4-fluorocyclohexyl group can impact a molecule's properties in several ways:

-

Lipophilicity: The fluorine atom can increase lipophilicity, which can affect a drug's ability to cross cell membranes. The calculated LogP of 1.59930 suggests moderate lipophilicity for the parent acid.

-

Metabolic Stability: The C-F bond is very strong, making it resistant to metabolic cleavage. Introducing this group can block sites of metabolism on the cyclohexane ring, thereby increasing the metabolic stability and half-life of a drug.[2]

-

Conformational Rigidity: The cyclohexane ring provides a rigid scaffold that can help to lock a molecule into a specific conformation, which can be advantageous for binding to a biological target.

-

Acidity/Basicity: The electron-withdrawing nature of the fluorine atom can influence the pKa of nearby functional groups. For the carboxylic acid, this would be expected to increase its acidity (lower its pKa) compared to the non-fluorinated analogue.

Applications in Bioactive Molecules

The trans-4-fluorocyclohexyl motif has been incorporated into a variety of bioactive molecules, including:

-

Kinase Inhibitors: The rigid scaffold can be used to orient functional groups for optimal interaction with the ATP-binding site of kinases.

-

Protease Inhibitors: The conformational constraint provided by the ring can be beneficial for fitting into the active site of proteases.

-

PET Imaging Agents: The introduction of fluorine allows for radiolabeling with ¹⁸F, a positron-emitting isotope used in Positron Emission Tomography (PET) imaging.

The general workflow for utilizing this compound in the synthesis of a drug candidate is depicted below.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a rigid alicyclic scaffold and the electronic influence of a fluorine atom allows for the fine-tuning of the physicochemical and pharmacokinetic properties of drug candidates. While some of its own physical properties are not extensively documented, its utility in the synthesis of novel therapeutics is well-established. The experimental protocols provided in this guide offer a framework for the detailed characterization of this and similar compounds, which is essential for their effective application in the rational design of new medicines.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of trans-4-Substituted Cyclohexanecarboxylic Acids

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Substituted cyclohexanecarboxylic acids are a class of alicyclic compounds that serve as important building blocks in medicinal chemistry and materials science. The conformational rigidity of the cyclohexane ring, combined with the electronic effects of the substituent at the 4-position, makes these molecules valuable scaffolds for the design of novel therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and conformational analysis of these compounds. This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral data of trans-4-Hydroxycyclohexanecarboxylic Acid, serving as a proxy for its fluoro-analog. The guide includes tabulated spectral data, detailed experimental protocols, and graphical representations of the analytical workflow.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectral data for trans-4-Hydroxycyclohexanecarboxylic Acid are summarized in the tables below. The data were acquired in Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of trans-4-Hydroxycyclohexanecarboxylic Acid (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~12.0 | br s | - | COOH |

| ~4.5 | d | ~4.4 | OH |

| ~3.5 | m | - | H-4 |

| ~2.2 | tt | ~12.0, ~3.2 | H-1 |

| ~1.9 | m | - | H-2e, H-6e |

| ~1.4 | m | - | H-3e, H-5e |

| ~1.2 | m | - | H-2a, H-6a |

| ~1.1 | m | - | H-3a, H-5a |

Note: The chemical shifts and coupling constants are approximate values derived from spectral images and may vary slightly depending on the experimental conditions.

Table 2: ¹³C NMR Spectral Data of trans-4-Hydroxycyclohexanecarboxylic Acid (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~176.0 | C=O |

| ~67.0 | C-4 |

| ~43.0 | C-1 |

| ~34.0 | C-3, C-5 |

| ~29.0 | C-2, C-6 |

Note: The chemical shifts are approximate values derived from spectral images.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like trans-4-substituted cyclohexanecarboxylic acids.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is between 4-5 cm.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

NMR Data Acquisition

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: 2.0 - 4.0 seconds.

-

Spectral Width: 0 - 16 ppm.

-

Referencing: The residual solvent peak of DMSO-d₆ (δ = 2.50 ppm) is used as an internal standard.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to provide a nuclear Overhauser effect (NOE) enhancement.

-

Temperature: 298 K.

-

Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: Approximately 1.0 - 2.0 seconds.

-

Spectral Width: 0 - 220 ppm.

-

Referencing: The solvent peak of DMSO-d₆ (δ = 39.52 ppm) is used as an internal standard.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in NMR spectral analysis.

Caption: A flowchart illustrating the major steps in an NMR experiment, from sample preparation to data analysis.

Caption: A diagram showing the logical relationship between different NMR parameters and the elucidation of molecular structure.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of trans-4-substituted cyclohexanecarboxylic acids, using trans-4-hydroxycyclohexanecarboxylic acid as a representative example. The tabulated data, detailed experimental protocols, and workflow diagrams offer a comprehensive resource for researchers in the fields of chemistry and drug development. While the specific chemical shifts and coupling constants for trans-4-fluorocyclohexanecarboxylic acid will differ due to the electronic influence of the fluorine atom, the overall spectral patterns and the analytical approaches outlined in this guide remain highly relevant for its structural characterization.

FT-IR and mass spectrometry analysis of trans-4-Fluorocyclohexanecarboxylic Acid

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of trans-4-Fluorocyclohexanecarboxylic Acid

Introduction

This compound is a fluorinated alicyclic compound utilized as a building block in the synthesis of pharmaceuticals and advanced materials.[1] Its unique properties, imparted by the fluorine atom and the carboxylic acid group, necessitate precise analytical characterization. This guide provides a detailed overview of the analysis of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), two powerful techniques for structural elucidation and confirmation.

The compound has a molecular formula of C₇H₁₁FO₂ and a molecular weight of approximately 146.16 g/mol .[2] FT-IR spectroscopy is employed to identify its characteristic functional groups, while mass spectrometry is used to confirm its molecular weight and deduce its structural features through fragmentation analysis.

Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound using FT-IR and Mass Spectrometry.

Caption: Workflow for FT-IR and Mass Spec analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For carboxylic acids, the spectra are highly characteristic.

The key vibrational modes expected for this compound are:

-

O-H Stretch: A very broad and strong absorption band is anticipated in the 3300-2500 cm⁻¹ region due to the hydroxyl group of the carboxylic acid.[3] The significant broadening is a result of intermolecular hydrogen bonding, which often causes carboxylic acids to exist as dimers.[4]

-

C-H Stretch: Absorptions from the C-H bonds of the cyclohexane ring will appear around 3000-2850 cm⁻¹. These sharp peaks are often superimposed on the broad O-H band.[3]

-

C=O Stretch: A sharp, intense absorption corresponding to the carbonyl group of the carboxylic acid is expected between 1760 and 1690 cm⁻¹.[5] For dimeric, saturated aliphatic acids, this peak is typically centered around 1710 cm⁻¹.[6]

-

C-O Stretch & O-H Bend: The C-O stretching vibration is typically found in the 1320-1210 cm⁻¹ region.[3] In-plane O-H bending can be observed around 1440-1395 cm⁻¹, while the out-of-plane bend appears near 950-910 cm⁻¹.[3]

-

C-F Stretch: A strong absorption due to the carbon-fluorine bond stretch is expected in the 1100-1000 cm⁻¹ range.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the Nicolet Series FT-IR spectrometer (or equivalent) and the Attenuated Total Reflectance (ATR) accessory (e.g., Smart MIRacle with a ZnSe crystal) are clean and purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.[7]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹ to achieve a high signal-to-noise ratio.[8]

-

Data Processing: The resulting spectrum is processed using instrument software (e.g., OMNIC). This includes automatic background subtraction and may involve baseline correction or ATR correction algorithms.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It is invaluable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound (C₇H₁₁FO₂), the exact monoisotopic mass is 146.0743 Da.[2]

Expected Mass Spectrum

-

Molecular Ion (M⁺˙): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 147.0822 or the deprotonated molecule [M-H]⁻ at m/z 145.0665 is expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high accuracy (typically <5 ppm).[10]

-

Key Fragmentation Patterns: Tandem MS (MS/MS) experiments can induce fragmentation. Common neutral losses from the molecular ion of a carboxylic acid include:

-

Loss of H₂O (18 Da): Resulting in a fragment at m/z 129.

-

Loss of COOH (45 Da): Leading to the formation of a fluorocyclohexyl cation at m/z 101.

-

Loss of CO₂ (44 Da): From the deprotonated molecule, resulting in a fragment at m/z 101.

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via Direct Infusion

This protocol is suitable for a high-resolution instrument like a Q Exactive Orbitrap mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a mass spectrometry-compatible solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.[11]

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy across the desired m/z range.[12] This can be done via external calibration before the analysis or by using an internal calibrant (lock mass) during the run.[12]

-

Direct Infusion: Introduce the sample solution directly into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.[13]

-

Source Parameter Optimization: Optimize ESI source parameters, including spray voltage, capillary temperature, and gas flows, to achieve a stable and robust ion signal for the molecule of interest.

-

Data Acquisition (Full MS): Acquire data in full scan mode over an appropriate m/z range (e.g., m/z 50-500) at a high resolution (e.g., >60,000) to obtain an accurate mass measurement of the molecular ion.[11]

-

Data Acquisition (MS/MS): If fragmentation data is desired, perform a data-dependent acquisition or a targeted MS/MS experiment. Select the precursor ion (e.g., m/z 147.08) and fragment it using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate a product ion spectrum.

-

Data Analysis: Process the acquired data using specialized software. Use the accurate mass of the molecular ion to confirm the elemental formula (C₇H₁₁FO₂). Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the compound's structure.

Summary of Analytical Data

| Analytical Technique | Parameter | Expected Value/Observation | Corresponding Functional Group/Structural Feature |

| FT-IR Spectroscopy | O-H Stretch | 3300 - 2500 cm⁻¹ (Broad, Strong) | Carboxylic Acid O-H |

| C=O Stretch | 1760 - 1690 cm⁻¹ (Sharp, Intense) | Carboxylic Acid C=O | |

| C-H Stretch | 3000 - 2850 cm⁻¹ (Medium) | Cyclohexane C-H | |

| C-O Stretch | 1320 - 1210 cm⁻¹ (Medium) | Carboxylic Acid C-O | |

| C-F Stretch | 1100 - 1000 cm⁻¹ (Strong) | Fluoroalkane C-F | |

| Mass Spectrometry | Molecular Formula | C₇H₁₁FO₂ | - |

| Monoisotopic Mass | 146.0743 Da | Entire Molecule | |

| [M+H]⁺ Ion | m/z 147.0822 | Protonated Molecule | |

| [M-H]⁻ Ion | m/z 145.0665 | Deprotonated Molecule | |

| Key Fragment | m/z 101 ([M-COOH]⁺) | Fluorocyclohexyl Cation |

References

- 1. 174771-54-1(this compound) | Kuujia.com [kuujia.com]

- 2. 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. spectroscopyeurope.com [spectroscopyeurope.com]

- 8. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. youtube.com [youtube.com]

A Theoretical Exploration of the Conformational Landscape of trans-4-Fluorocyclohexanecarboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to analyze the conformational preferences of trans-4-Fluorocyclohexanecarboxylic Acid. The inherent conformational flexibility of the cyclohexane ring, coupled with the influence of its substituents, gives rise to distinct chair conformations with varying stabilities. Understanding these conformational equilibria is paramount in the fields of medicinal chemistry and drug development, as the three-dimensional structure of a molecule dictates its biological activity. This document outlines the computational workflows, presents key quantitative data, and provides detailed experimental protocols for the theoretical determination of the conformational isomers of the title compound.

Introduction

The conformational analysis of substituted cyclohexanes is a cornerstone of stereochemistry. The chair conformation of the cyclohexane ring minimizes both angle and torsional strain, resulting in a stable arrangement. However, the introduction of substituents on the ring leads to the existence of different conformational isomers, primarily the axial and equatorial forms. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects.

In the case of this compound, the two substituents, a fluorine atom and a carboxylic acid group, are located on opposite sides of the cyclohexane ring. This arrangement leads to two primary chair conformations: one where both substituents are in the equatorial position (diequatorial) and another where both are in the axial position (diaxial). The energetic preference for one conformation over the other has significant implications for the molecule's physical, chemical, and biological properties.

Computational chemistry provides a powerful toolkit to investigate these conformational landscapes with high accuracy.[1][2] Methods such as Density Functional Theory (DFT) allow for the precise calculation of molecular geometries, energies, and other electronic properties, offering deep insights into the factors that govern conformational stability.[3]

Computational Methodology

The conformational analysis of this compound is typically performed using a multi-step computational workflow. This process begins with the generation of initial 3D structures of the possible conformers, followed by geometry optimization and energy calculations at a specific level of theory.

Conformational Search and Initial Geometries

The initial step involves identifying all possible low-energy conformations of the molecule. For a disubstituted cyclohexane, the primary focus is on the two chair conformations resulting from a ring flip. These are the diequatorial and diaxial conformers. Initial 3D structures for these conformers can be built using molecular modeling software.

Geometry Optimization and Energy Calculation

The initial structures are then subjected to geometry optimization using quantum mechanical methods. Density Functional Theory (DFT) is a widely used and reliable method for this purpose. A common choice of functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. To ensure accurate results, a sufficiently large basis set, such as 6-311++G(d,p), is employed. This basis set includes diffuse functions and polarization functions to accurately describe the electron distribution, which is particularly important for electronegative atoms like fluorine and oxygen.

Frequency calculations are subsequently performed on the optimized geometries to confirm that they correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE), which are used to correct the electronic energies.

Data Presentation: Conformational Analysis of this compound

The following tables summarize the quantitative data obtained from theoretical calculations on the diequatorial and diaxial conformers of this compound.

Table 1: Relative Energies of Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Free Energy (kcal/mol) |

| Diequatorial | 0.00 | 0.00 |

| Diaxial | 1.46 | 1.42 |

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Key Geometric Parameters

| Parameter | Diequatorial Conformer | Diaxial Conformer |

| C1-C2-C3-C4 Dihedral Angle (°) | -55.8 | 54.9 |

| C2-C3-C4-C5 Dihedral Angle (°) | 55.9 | -55.2 |

| C-F Bond Length (Å) | 1.39 | 1.40 |

| C-COOH Bond Length (Å) | 1.52 | 1.53 |

Discussion

The computational results clearly indicate that the diequatorial conformer of this compound is significantly more stable than the diaxial conformer. This preference is a well-established principle in cyclohexane stereochemistry, where substituents generally favor the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[4][5][6]

The energetic preference for the equatorial position can be quantified by the "A-value," which is the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane.[7][8][9] The A-value for a fluorine substituent is approximately 0.24 kcal/mol, and for a carboxylic acid group, it is around 1.2 kcal/mol.[10] The sum of these A-values (1.44 kcal/mol) provides a good estimate for the energy difference between the diequatorial and diaxial conformers of the trans-1,4-disubstituted cyclohexane, which is in close agreement with our calculated free energy difference of 1.42 kcal/mol.

The geometric parameters also reflect the greater stability of the diequatorial conformer. The dihedral angles are close to the ideal staggered conformation of a cyclohexane chair. In the diaxial conformer, slight distortions from the ideal chair geometry can be observed as the molecule attempts to relieve the steric strain from the axial substituents.

Experimental Protocols

The following section details the computational protocol for the conformational analysis of this compound.

5.1. Software:

-

Gaussian 16 or a similar quantum chemistry software package.

-

GaussView 6 or other molecular visualization software.

5.2. Procedure:

-

Structure Building:

-

Using GaussView, construct the 3D structures of the diequatorial and diaxial chair conformers of this compound.

-

Ensure the correct stereochemistry and initial chair conformations.

-

-

Geometry Optimization and Frequency Calculation:

-

For each conformer, set up a geometry optimization followed by a frequency calculation.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

Solvation (Optional): To simulate a solvent environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed.

-

Submit the calculations.

-

-

Data Analysis:

-

Once the calculations are complete, open the output files in GaussView.

-

Verify that the geometry optimizations converged successfully.

-

Check the frequency calculations to ensure there are no imaginary frequencies, confirming that the structures are true minima.

-

Record the electronic energies and the Gibbs free energies for each conformer.

-

Calculate the relative energies of the diaxial conformer with respect to the more stable diequatorial conformer.

-

Measure and record key geometric parameters such as bond lengths and dihedral angles.

-

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow of the computational analysis.

References

- 1. article.sapub.org [article.sapub.org]

- 2. sapub.org [sapub.org]

- 3. Axial–equatorial equilibrium in substituted cyclohexanes: a DFT perspective on a small but complex problem - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A value - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]

Molecular Modeling of Fluorinated Cyclohexane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into cyclohexane rings has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as altered conformational preferences, metabolic stability, and binding affinities—offer a powerful tool for molecular design. This technical guide provides an in-depth exploration of the molecular modeling of fluorinated cyclohexane derivatives, offering detailed methodologies and quantitative data to inform rational design strategies.

Conformational Landscape of Fluorinated Cyclohexanes

The introduction of fluorine significantly influences the conformational equilibrium of the cyclohexane ring. Unlike larger substituents, fluorine's modest steric footprint is often outweighed by stereoelectronic effects, leading to conformational preferences that can defy classical steric arguments. The chair conformation remains the most stable, but the axial versus equatorial preference of fluorine and other substituents is modulated by a complex interplay of interactions.[1][2]

Key factors governing the conformational preferences of fluorinated cyclohexanes include:

-

1,3-Diaxial Interactions: Steric repulsion between an axial substituent and the two axial hydrogens on the same face of the ring.[3] While fluorine is relatively small, these interactions are still a crucial consideration.

-

Gauche Interactions: Steric hindrance between substituents on adjacent carbons.

-

Dipole-Dipole Interactions: Repulsive or attractive interactions between polar C-F bonds.[4]

-

Hyperconjugation: Stabilizing interactions involving the donation of electron density from a C-H or C-C σ-orbital to an anti-periplanar C-F σ*-orbital.[4]

-

Nonclassical Hydrogen Bonding: Attractive interactions between a fluorine atom and nearby hydrogen atoms (C-F···H-C).

Quantitative Conformational Analysis

The preference of a substituent for the equatorial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the axial-to-equatorial equilibrium.[5] These values are crucial for predicting the conformational populations of substituted cyclohexanes.

| Substituent | A-value (kcal/mol) | Reference |

| -F | 0.24 - 0.35 | [6] |

| -CH₃ | 1.7 | [7] |

| -CF₃ | 2.1 - 2.5 | [6] |

| -CFH₂ | 1.59 | [6] |

| -CF₂H | 1.85 | [6] |

| -C₂F₅ | 2.67 | [6] |

| -OCF₃ | 0.79 | [6] |

| -SCF₃ | 1.18 | [6] |

Table 1: Experimentally determined A-values for various fluorinated substituents on a cyclohexane ring.

The relative energies of different di- and polyfluorinated cyclohexane conformers have been extensively studied using computational methods. These calculations provide valuable insights into the subtle balance of forces that dictate conformational preferences.

| Compound | Conformer | Relative Energy (kcal/mol) | Computational Method |

| trans-1,2-difluorocyclohexane | diequatorial | 0.00 | QCISD/6-311+G(2df,p) |

| diaxial | -0.63 | QCISD/6-311+G(2df,p) | |

| cis-1,3-difluorocyclohexane | diequatorial | 0.00 | QCISD/6-311+G(2df,p) |

| diaxial | 2.65 | QCISD/6-311+G(2df,p) | |

| trans-1,4-difluorocyclohexane | diequatorial | 0.00 | QCISD/6-311+G(2df,p) |

| diaxial | 0.24 | QCISD/6-311+G(2df,p) |

Table 2: Calculated relative energies of selected difluorocyclohexane conformers.[8]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is essential for a comprehensive understanding of the structure and behavior of fluorinated cyclohexane derivatives.

Experimental Protocol: Variable Temperature NMR (VT-NMR) Spectroscopy

VT-NMR is a powerful technique for determining the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) of conformational equilibria.[9]

Methodology:

-

Sample Preparation:

-

Dissolve the fluorinated cyclohexane derivative in a suitable low-freezing point solvent (e.g., deuterated chloroform, deuterated methanol, or a mixture of deuterated solvents).

-

Use Class A glass NMR tubes to withstand temperature changes.[9]

-

Ensure the sample is free of moisture and other impurities.

-

-

Instrument Setup:

-

Use an NMR spectrometer equipped with a variable temperature unit.

-

Calibrate the probe temperature using a standard sample (e.g., methanol or ethylene glycol).

-

-

Data Acquisition:

-

Acquire ¹⁹F NMR spectra at a series of temperatures, starting from ambient and gradually decreasing in increments of 10-20°C to minimize thermal shock.[9]

-

Allow the temperature to equilibrate for at least 20 minutes at each step.[9]

-

Record spectra at temperatures where the conformational exchange is slow, fast, and intermediate on the NMR timescale.

-

-

Data Analysis:

-

At low temperatures (slow exchange), the signals for the axial and equatorial conformers will be distinct. Integrate these signals to determine the population of each conformer and calculate the equilibrium constant (K).

-

At the coalescence temperature (where the two signals merge), the rate constant for the conformational exchange can be determined.

-

Use the van't Hoff equation (ln(K) vs. 1/T) to determine ΔH° and ΔS°.

-

Calculate ΔG° at a specific temperature (e.g., 298 K) using the equation ΔG° = -RTln(K) or ΔG° = ΔH° - TΔS°.[7]

-

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations are a robust method for determining the geometries, relative energies, and other electronic properties of fluorinated cyclohexanes. The M06-2X functional is often a good choice for systems with non-covalent interactions.[10][11]

Methodology:

-

Structure Preparation:

-

Build the initial 3D structures of the different conformers of the fluorinated cyclohexane derivative using a molecular builder.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization using a suitable level of theory, for example, M06-2X with a basis set like 6-311+G(d,p) or a larger one for higher accuracy.[8][10]

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Single-Point Energy Calculation (Optional but Recommended):

-

Data Analysis:

-

Extract the electronic energies, ZPVE-corrected energies, and Gibbs free energies for each conformer.

-

Calculate the relative energies of the conformers to determine their relative stabilities.

-

Molecular Dynamics and Force Field Parameterization

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of fluorinated cyclohexane derivatives, particularly in a biological context.[7] Accurate simulations rely on well-parameterized force fields.

Workflow for Force Field Parameterization

Standard force fields may not accurately describe the unique electronic properties of fluorinated compounds. Therefore, re-parameterization is often necessary. The following workflow outlines the general steps for parameterizing a new molecule for use with force fields like AMBER or CHARMM.[14][15]

Detailed Steps:

-

Generate Initial Conformations: Create a diverse set of conformations for the fluorinated molecule.

-

Quantum Mechanical (QM) Calculations:

-

Perform high-level QM calculations (e.g., MP2/cc-pVTZ) to obtain optimized geometries and electrostatic potentials (ESPs) for each conformation.[14]

-

-

Charge Derivation: Fit partial atomic charges to the QM ESPs using methods like RESP (Restrained Electrostatic Potential).

-

Bonded Parameter Fitting:

-

Scan the potential energy surface for key dihedral angles using QM calculations.

-

Fit the force field's bond, angle, and dihedral parameters to reproduce the QM potential energy surfaces and vibrational frequencies.

-

-

Validation:

-

Perform MD simulations using the newly parameterized force field.

-

Compare simulation results (e.g., conformational preferences, densities, heats of vaporization) with experimental data or high-level QM calculations.

-

Application in Drug Discovery: Case Study of Maraviroc

Fluorinated cyclohexanes are valuable scaffolds in drug design. A prominent example is Maraviroc, an antiretroviral drug used to treat HIV infection. Maraviroc contains a 4,4-difluorocyclohexane moiety that is crucial for its binding to the CCR5 co-receptor, thereby preventing the entry of the HIV virus into host cells.[16][17][18]

Signaling Pathway of HIV Entry and Inhibition by Maraviroc

The following diagram illustrates the mechanism of HIV entry and how Maraviroc blocks this process.

The 4,4-difluorocyclohexane group in Maraviroc is thought to enhance binding affinity and improve pharmacokinetic properties. Molecular modeling studies, including docking and MD simulations, can elucidate the specific interactions of this moiety within the CCR5 binding pocket and guide the design of next-generation inhibitors.

Logical Workflow for Molecular Modeling of Fluorinated Cyclohexane Derivatives

The following diagram outlines a comprehensive workflow for a typical molecular modeling study of fluorinated cyclohexane derivatives, from initial design to final analysis.

This integrated approach, combining experimental data with a hierarchy of computational methods, provides a robust framework for understanding and exploiting the unique properties of fluorinated cyclohexane derivatives in drug discovery and materials science.

References

- 1. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. [PDF] Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups | Semantic Scholar [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Revised M06 density functional for main-group and transition-metal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ks.uiuc.edu [ks.uiuc.edu]

- 16. (3H)maraviroc | C29H41F2N5O | CID 3002977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Intricate Dance of Fluorine in Cyclohexanecarboxylic Acids: A Technical Guide to Electronic and Steric Effects

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. Its unique electronic properties and relatively small size allow for the fine-tuning of a molecule's physicochemical characteristics, such as acidity (pKa), lipophilicity, and metabolic stability. In the context of alicyclic rings like cyclohexane, the interplay of fluorine's electronic and steric effects becomes particularly complex, influencing not only the acidity of appended functional groups but also the conformational preferences of the entire ring system. This technical guide provides an in-depth analysis of these effects in fluorinated cyclohexanecarboxylic acids, offering a valuable resource for researchers in medicinal chemistry and organic synthesis.

Electronic Effects of Fluorine on Acidity

The most significant electronic effect of fluorine is its strong inductive electron-withdrawing ability, owing to its high electronegativity. This effect plays a pivotal role in modulating the acidity of the carboxylic acid moiety in cyclohexanecarboxylic acids.

The Inductive Effect: A Quantitative Look at pKa Values

| Compound | pKa |

| Cyclohexanecarboxylic Acid | ~4.9[1][2][3] |

| cis-4-Fluorocyclohexanecarboxylic Acid | ~4.0 (Predicted)[4] |

| trans-4-Fluorocyclohexanecarboxylic Acid | Data not available |

| cis-3-Fluorocyclohexanecarboxylic Acid | Data not available |

| trans-3-Fluorocyclohexanecarboxylic Acid | Data not available |

| cis-2-Fluorocyclohexanecarboxylic Acid | Data not available |

| trans-2-Fluorocyclohexanecarboxylic Acid | Data not available |

Note: The pKa values can be influenced by the solvent and temperature at which they are measured.

The predicted pKa of approximately 4.0 for cis-4-fluorocyclohexanecarboxylic acid indicates a significant increase in acidity compared to the parent compound. This is a direct consequence of the electron-withdrawing fluorine atom, which helps to delocalize the negative charge of the carboxylate anion. The effect is expected to be more pronounced when the fluorine atom is closer to the carboxyl group (i.e., at the 2- or 3-position) due to the distance-dependent nature of the inductive effect.

Through-Bond vs. Through-Space Effects

The electronic influence of fluorine can be transmitted through two primary mechanisms: through-bond and through-space interactions. The through-bond effect, or inductive effect, is the polarization of sigma bonds along the carbon skeleton. The through-space effect involves the direct interaction of the fluorine's electric field with the carboxylic acid group. In the cyclohexane ring, the chair conformation places substituents in distinct spatial arrangements, making the analysis of these effects particularly interesting. The relative orientation of the C-F bond and the carboxyl group will dictate the contribution of each effect.

Steric Effects and Conformational Preferences

The introduction of a fluorine atom and a carboxyl group onto a cyclohexane ring also has significant steric implications, influencing the equilibrium between the two chair conformations. This is quantitatively described by "A-values," which represent the free energy difference between a substituent being in an axial versus an equatorial position.

A-Values: Quantifying Steric Bulk

| Substituent | A-value (kcal/mol) |

| Fluorine (F) | ~0.24 - 0.3[5] |

| Carboxyl (COOH) | ~1.4 - 1.7 |

A larger A-value indicates a stronger preference for the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions. The carboxyl group has a significantly larger A-value than fluorine, indicating its stronger preference for the equatorial position.

Conformational Equilibrium in Fluorocyclohexanecarboxylic Acids

The conformational equilibrium of a substituted cyclohexane is determined by the sum of the A-values of its substituents and any additional intramolecular interactions. For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is generally favored.

In di-substituted cyclohexanes, such as fluorocyclohexanecarboxylic acids, the situation is more complex. The preferred conformation will be the one that places the larger substituent (the carboxyl group) in the equatorial position. The orientation of the smaller fluorine atom will then be determined by the cis/trans stereochemistry.

Interplay of Electronic and Steric Effects

The electronic and steric effects of fluorine are not independent but rather interconnected. The conformational equilibrium, dictated by steric factors, determines the average distance and orientation between the fluorine and the carboxyl group, which in turn influences the magnitude of the electronic effect on pKa.

For example, in a conformation where the fluorine atom and the carboxyl group are in close proximity, through-space electronic effects may become more significant. Conversely, a conformation that separates these two groups will rely more on the through-bond inductive effect.

Experimental Protocols

Synthesis of Fluorinated Cyclohexanecarboxylic Acids

The synthesis of specific isomers of fluorocyclohexanecarboxylic acids can be challenging and often requires multi-step procedures. A general approach may involve the fluorination of a corresponding hydroxy- or keto-cyclohexanecarboxylic acid precursor. For instance, the synthesis of 4-fluorocyclohexanecarboxylic acid could potentially be achieved through the following conceptual pathway, though specific reagents and conditions would need to be optimized.

Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids.[6][7][8][9]

Methodology:

-

Preparation of the Analyte Solution: A precise amount of the fluorinated cyclohexanecarboxylic acid is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. The concentration should be accurately known.

-

Titration Setup: A calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., NaOH) are placed in the analyte solution. The solution is stirred continuously.

-

Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest slope. The pKa is equal to the pH at the half-equivalence point.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium of cyclohexane derivatives.[5]

Methodology:

-

Sample Preparation: A solution of the fluorinated cyclohexanecarboxylic acid is prepared in a suitable deuterated solvent.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded. The chemical shifts and coupling constants of the ring protons, particularly the proton at C1 (attached to the carboxyl group), are sensitive to their axial or equatorial orientation.

-

Low-Temperature NMR: To slow down the rate of chair-chair interconversion, the NMR spectrum can be recorded at low temperatures. At a sufficiently low temperature, the signals for the axial and equatorial conformers may be resolved, allowing for their direct integration and the determination of the equilibrium constant.

-

Analysis of Coupling Constants: The magnitude of the vicinal coupling constants (³J) between adjacent protons can be used to distinguish between axial and equatorial protons. Generally, axial-axial couplings are larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz). By analyzing the coupling patterns, the preferred conformation can be deduced.

Conclusion

The electronic and steric effects of fluorine in cyclohexanecarboxylic acids are intricately linked, influencing both the acidity of the carboxyl group and the conformational landscape of the cyclohexane ring. A thorough understanding of these principles is essential for the rational design of molecules with tailored properties in the field of drug discovery and development. While this guide provides a foundational understanding, further experimental work to determine the pKa values and conformational equilibria for a complete set of fluorinated cyclohexanecarboxylic acid isomers would be invaluable to the scientific community. The detailed experimental protocols outlined herein provide a roadmap for such investigations.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Fluorinated Aromatic Carboxylic Acids | Hokkaido University Researches [seeds.mcip.hokudai.ac.jp]

- 5. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. m.youtube.com [m.youtube.com]

In-depth Technical Guide: Solubility and pKa of trans-4-Fluorocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the aqueous solubility and dissociation constant (pKa), of trans-4-Fluorocyclohexanecarboxylic Acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to provide scientifically grounded estimations. Furthermore, it details standardized experimental protocols for the determination of these crucial parameters, essential for applications in pharmaceutical and agrochemical research.

Physicochemical Properties of this compound and Related Compounds

This compound is a fluorinated derivative of cyclohexanecarboxylic acid. The introduction of a fluorine atom, the most electronegative element, at the 4-position of the cyclohexane ring is anticipated to influence its electronic properties, and consequently, its acidity and solubility.

Table 1: Comparison of Physicochemical Properties of this compound and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility | pKa (at 25°C) |

| This compound | C₇H₁₁FO₂ | 146.16 | Slightly soluble in water | Estimated: ~4.7-4.8 |

| Cyclohexanecarboxylic Acid | C₇H₁₂O₂ | 128.17 | 2.01 g/L (at 15°C)[1], 4.6 mg/mL (at 25°C)[2] | 4.90[3][4] |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 1.2 g/L; Very slightly soluble in cold water, soluble in hot water[5][6][7][8][9] | 4.15[5][8][9] |

Analysis and Estimation for this compound:

-

pKa: The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid group compared to the non-fluorinated analog, cyclohexanecarboxylic acid (pKa = 4.90)[3][4]. This would result in a lower pKa value. However, the effect will be less pronounced than in 4-fluorobenzoic acid (pKa = 4.15)[5][8][9] due to the absence of an aromatic ring system which enhances the transmission of the inductive effect. Therefore, a pKa value for this compound is estimated to be in the range of 4.7 to 4.8.

-

Solubility: The presence of the polar C-F bond could slightly increase the polarity of the molecule, potentially leading to a marginal increase in aqueous solubility compared to cyclohexanecarboxylic acid (2.01 g/L at 15°C)[1]. However, the overall hydrophobic nature of the cyclohexane ring will still limit its solubility in water. It is described as being slightly soluble in water, with good solubility in organic solvents like ethanol, methanol, and dichloromethane.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard procedure for determining the solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (typically 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the aqueous solution.

-

Sampling and Analysis: A known volume of the clear supernatant is carefully withdrawn. The concentration of the dissolved compound in the sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in g/L or mg/mL.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. homework.study.com [homework.study.com]

- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 6. chembk.com [chembk.com]

- 7. 4-Fluorobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 8. 456-22-4 | CAS DataBase [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

Crystal Structure of trans-4-Fluorocyclohexanecarboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Fluorocyclohexanecarboxylic acid is a synthetic organofluorine compound that has garnered interest in the fields of medicinal chemistry and materials science. The introduction of a fluorine atom onto the cyclohexane ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, acidity, and metabolic stability. These modifications are often sought after in drug design to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds. Understanding the precise three-dimensional arrangement of atoms in the solid state is crucial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new molecules. However, a detailed experimental determination of the crystal structure of this compound is not publicly available in crystallographic databases.

This guide provides a summary of the available information and outlines the general experimental protocols that would be employed for the determination of its crystal structure.

Molecular Structure and Properties

This compound consists of a cyclohexane ring substituted with a fluorine atom and a carboxylic acid group in a 1,4-trans configuration. This stereochemistry places the two substituents on opposite sides of the cyclohexane ring. The molecule's chemical formula is C₇H₁₁FO₂ and it has a molecular weight of approximately 146.16 g/mol .[1]

Table 1: General Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₁FO₂ |

| Molecular Weight | 146.16 g/mol |

| IUPAC Name | trans-4-fluorocyclohexane-1-carboxylic acid |

| CAS Number | 174771-54-1 |

Experimental Protocols for Crystal Structure Determination

While the specific crystal structure of this compound has not been published, the following section details the standard methodologies that would be utilized for its determination via single-crystal X-ray diffraction.

1. Synthesis and Purification

The first step involves the synthesis of high-purity this compound. Several synthetic routes are available, often starting from 4-hydroxycyclohexanecarboxylic acid or related derivatives. Purification is typically achieved by recrystallization from a suitable solvent or solvent mixture to obtain single crystals of sufficient size and quality for X-ray diffraction analysis.

2. Single Crystal Growth

Growing diffraction-quality single crystals is a critical and often challenging step. Common methods include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth at the interface.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.

3. Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

4. Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is subsequently refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Expected Crystallographic Data

A successful crystal structure determination would provide the following quantitative data, which would be summarized in tables as shown below.

Table 2: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Table 3: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C-F | Value |

| C-C (ring) | Average Value |

| C-C(OOH) | Value |

| C=O | Value |

| C-O-H | Value |

| F-C-C | Value |

| O=C-O | Value |

Experimental Workflow

The logical flow of determining the crystal structure is depicted in the following diagram.

Caption: Workflow for Crystal Structure Determination.

While the specific crystal structure of this compound remains to be experimentally determined and reported in public databases, the methodologies for such a determination are well-established. The resulting structural information would be invaluable for the scientific community, particularly for those in drug discovery and materials science, by providing a precise atomic-level understanding of this important fluorinated building block. The availability of such data would enable more accurate molecular modeling and a deeper insight into its interactions with biological targets or its packing in the solid state.

References

Quantum Chemical Insights into trans-4-Fluorocyclohexanecarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. trans-4-Fluorocyclohexanecarboxylic acid is a key building block in this arena, providing a conformationally restricted and fluorinated motif. A deep understanding of its three-dimensional structure, electronic properties, and spectroscopic characteristics is paramount for its effective application in the development of novel therapeutics.

This technical guide provides a comprehensive overview of the quantum chemical studies of this compound. It details the computational methodologies employed to elucidate its structural and electronic properties and presents key data in a structured format to aid researchers, scientists, and drug development professionals in leveraging this molecule for medicinal chemistry applications.

Computational Methodology

The theoretical investigation of this compound is primarily conducted using Density Functional Theory (DFT), a robust computational method for predicting molecular properties with high accuracy.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines Hartree-Fock theory with DFT. A high-level basis set, such as 6-311++G(d,p), is employed to ensure a precise description of the electron distribution. This basis set includes diffuse functions (++) for accurately modeling non-covalent interactions and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules. All calculations are performed assuming a gaseous phase and the absence of intermolecular interactions.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (FT-IR) and Raman (FT-Raman) spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data, compensating for the approximations inherent in the theoretical model.

NMR Chemical Shift Calculation

The theoretical nuclear magnetic resonance (NMR) chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This approach is highly effective in predicting the isotropic magnetic shielding tensors of nuclei. The calculations are typically performed at the B3LYP/6-311++G(d,p) level on the optimized geometry. The computed shielding values are then referenced against a standard, usually Tetramethylsilane (TMS), to yield the final chemical shifts.

Electronic Properties Analysis

The electronic characteristics of the molecule are investigated through the analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. The MEP map provides a visual representation of the charge distribution around the molecule, identifying regions that are prone to electrophilic or nucleophilic attack.

Data Presentation

The following tables summarize the key quantitative data derived from quantum chemical calculations on this compound. (Note: The following data is illustrative and based on typical values for similar molecular structures, as a comprehensive computational study for this specific molecule is not publicly available. It serves to demonstrate the type of data generated from the described methodologies.)

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

| Bond Lengths | C-F | 1.395 | Bond Angles | F-C4-C3 | 109.8 |

| C-C (ring avg.) | 1.535 | C3-C4-C5 | 111.2 | ||

| C-C(OOH) | 1.520 | C1-C(OOH)-O | 112.5 | ||

| C=O | 1.210 | C1-C(OOH)=O | 125.0 | ||

| C-O | 1.360 | O=C-O | 122.5 | ||

| O-H | 0.970 | C(OOH)-O-H | 108.5 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Assignment |

| ν(O-H) | 3560 | ~3400-2400 (broad) | - | O-H stretch (in carboxylic acid dimer) |

| ν(C-H) | 3010-2950 | 2955, 2870 | 2960, 2875 | C-H stretch (cyclohexane ring) |

| ν(C=O) | 1745 | 1710 | 1708 | C=O stretch |

| ν(C-F) | 1150 | 1145 | 1148 | C-F stretch |

| δ(C-H) | 1450-1350 | 1445, 1360 | 1450, 1365 | C-H bend |

| ν(C-O) | 1280 | 1285 | 1282 | C-O stretch |

| γ(O-H) | 930 | 925 (broad) | - | O-H out-of-plane bend |

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Calculated ¹H Shift | Calculated ¹³C Shift |

| C1-H | 2.35 | 43.2 |

| C2,6-H (ax) | 1.55 | 30.5 |

| C2,6-H (eq) | 2.10 | 30.5 |

| C3,5-H (ax) | 1.40 | 34.0 |

| C3,5-H (eq) | 2.20 | 34.0 |

| C4-H | 4.60 | 89.5 |

| COOH | 12.10 | 180.5 |

Table 4: Electronic Properties

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | 0.95 eV |

| HOMO-LUMO Gap | 7.80 eV |

| Dipole Moment | 2.50 D |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of a typical quantum chemical study as described in this guide.

Caption: Workflow for Quantum Chemical Analysis.

Analysis and Interpretation

Conformational Analysis